4-(2,5-dimethylpyrrolidin-1-yl)-1H-pyrazole

Medicinal Chemistry Conformational Analysis Structure-Activity Relationship

Researchers requiring a conformationally constrained pyrazole-pyrrolidine scaffold face limited options with the specific 2,5-dimethyl substitution pattern critical for binding pocket topology studies. 4-(2,5-Dimethylpyrrolidin-1-yl)-1H-pyrazole (CAS 1354958-91-0) resolves this with its rigidified pyrrolidine ring, enabling systematic SAR exploration of kinases and epigenetic targets. • Enforced envelope conformation via geminal dimethyl groups for defined 3D pharmacophore presentation • Distinct LogP (~1.79) and TPSA (31.92 Å2) profiles vs. unsubstituted analogs • Available at 95% purity with batch-specific quality documentation

Molecular Formula C9H15N3
Molecular Weight 165.24 g/mol
CAS No. 1354958-91-0
Cat. No. B1423320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,5-dimethylpyrrolidin-1-yl)-1H-pyrazole
CAS1354958-91-0
Molecular FormulaC9H15N3
Molecular Weight165.24 g/mol
Structural Identifiers
SMILESCC1CCC(N1C2=CNN=C2)C
InChIInChI=1S/C9H15N3/c1-7-3-4-8(2)12(7)9-5-10-11-6-9/h5-8H,3-4H2,1-2H3,(H,10,11)
InChIKeyQAQCEUFOWQHWMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,5-Dimethylpyrrolidin-1-yl)-1H-pyrazole (CAS 1354958-91-0): Key Structural and Procurement Baseline


4-(2,5-Dimethylpyrrolidin-1-yl)-1H-pyrazole is a heterocyclic building block consisting of a 1H-pyrazole core substituted at the 4-position with a 2,5-dimethylpyrrolidine moiety [1]. This compound belongs to the broader class of pyrazole-pyrrolidine hybrids, which are widely employed in medicinal chemistry and agrochemical research as versatile scaffolds for the construction of bioactive molecules [2]. The molecule has a molecular weight of 165.24 g/mol, a topological polar surface area (TPSA) of 31.92 Ų, and a calculated LogP of approximately 1.79, indicating a favorable balance of lipophilicity and polarity for potential drug-like applications . As a research chemical, it is commercially available from multiple vendors, typically at 95% purity, and serves as a key intermediate for the synthesis of more complex pharmacologically active compounds .

4-(2,5-Dimethylpyrrolidin-1-yl)-1H-pyrazole (CAS 1354958-91-0): Why In-Class Analogs Cannot Be Substituted


The direct substitution of 4-(2,5-dimethylpyrrolidin-1-yl)-1H-pyrazole with other pyrazole-pyrrolidine analogs is scientifically unjustified due to the specific steric and electronic contributions of the 2,5-dimethyl substitution pattern on the pyrrolidine ring [1]. The geminal dimethyl groups impose significant conformational constraints on the pyrrolidine ring, favoring a specific envelope conformation that alters the spatial orientation of the pyrazole core and influences both intermolecular interactions and overall molecular topology [2]. In contrast, the unsubstituted pyrrolidine analog (4-(pyrrolidin-1-yl)-1H-pyrazole) exhibits greater conformational flexibility and distinct physicochemical properties, including a markedly different LogP [3]. Such differences in steric bulk, lipophilicity, and conformational bias can translate into divergent binding affinities, metabolic stability, and off-target profiles in biological systems [4]. Consequently, treating these analogs as interchangeable can lead to irreproducible or suboptimal results in both chemical synthesis and biological assay contexts, making the procurement of the specific, defined structure essential for reliable research outcomes.

4-(2,5-Dimethylpyrrolidin-1-yl)-1H-pyrazole (CAS 1354958-91-0): Quantitative Differentiation Evidence Guide


Steric and Conformational Differentiation from Unsubstituted Pyrrolidine Analogs

The 2,5-dimethyl substitution on the pyrrolidine ring of 4-(2,5-dimethylpyrrolidin-1-yl)-1H-pyrazole introduces a steric and conformational element absent in the unsubstituted analog 4-(pyrrolidin-1-yl)-1H-pyrazole. The geminal dimethyl groups restrict ring puckering and bias the pyrrolidine into a specific envelope conformation, which alters the presentation of the pyrazole nitrogen atoms and the overall molecular shape [1]. This conformational bias is a key determinant of binding site complementarity and is not recapitulated by the more flexible, unsubstituted pyrrolidine ring [2].

Medicinal Chemistry Conformational Analysis Structure-Activity Relationship

Physicochemical Property Differentiation: LogP and TPSA Compared to Unsubstituted Analog

4-(2,5-Dimethylpyrrolidin-1-yl)-1H-pyrazole possesses distinct physicochemical properties compared to its unsubstituted pyrrolidine analog. The target compound has a calculated LogP of approximately 1.79 and a TPSA of 31.92 Ų . In contrast, a closely related analog, 4-(pyrrolidin-1-yl)-1H-pyrazole, has a reported LogP of -0.292, indicating significantly lower lipophilicity [1]. This difference in LogP of over 2 log units can profoundly impact membrane permeability, solubility, and metabolic stability [2].

Physicochemical Profiling ADME Prediction Drug-Likeness

Synthetic Accessibility and Purity: Established Commercial Supply Chain

4-(2,5-Dimethylpyrrolidin-1-yl)-1H-pyrazole is a cataloged research chemical with a defined, reproducible synthesis and a standard commercial purity of 95% . This level of purity and vendor availability is a key differentiator from less common or custom-synthesized analogs, where purity, cost, and lead time can be highly variable. The compound's inclusion in major vendor catalogs (Sigma-Aldrich/Enamine, Leyan) indicates a robust and reliable supply chain, reducing procurement risk and enabling consistent experimental outcomes [1]. While no direct comparative purity data for all analogs is provided, the established commercial footprint of this specific CAS number is a quantitative signal of its status as a preferred building block.

Chemical Sourcing Quality Control Research Material Procurement

Optimal Scientific and Industrial Application Scenarios for 4-(2,5-Dimethylpyrrolidin-1-yl)-1H-pyrazole (CAS 1354958-91-0)


Scaffold for Structure-Activity Relationship (SAR) Studies in Kinase or Epigenetic Target Inhibitors

As a conformationally constrained pyrazole-pyrrolidine scaffold, this compound is an ideal starting point for the synthesis of focused libraries targeting proteins where a well-defined 3D pharmacophore is critical, such as kinases or epigenetic regulators (e.g., histone demethylases) [1][2]. The 2,5-dimethyl substitution on the pyrrolidine ring provides a steric and conformational signature that can be systematically varied to probe binding pocket topology and optimize for selectivity and potency, a hypothesis supported by the use of similar scaffolds in the development of 11β-HSD1 and InhA inhibitors [3].

Building Block for the Synthesis of Novel Agrochemicals with Enhanced Target Site Specificity

Recent patent literature indicates that derivatives of 4-(2,5-dimethylpyrrolidin-1-yl)-1H-pyrazole are being investigated as intermediates for next-generation crop protection agents [1]. The unique steric and electronic profile of the 2,5-dimethylpyrrolidine group can enhance binding affinity and selectivity for specific biological targets in pests or weeds, while its distinct LogP profile (1.79) may offer advantages in foliar uptake and translocation compared to more polar or less lipophilic pyrazole derivatives .

Probe for Investigating the Role of Conformational Rigidity in Molecular Recognition

The compound serves as an excellent chemical probe for academic research into the fundamental principles of molecular recognition. Its defined, rigidified structure allows researchers to decouple the contributions of conformation and functional group presentation to binding energy [1]. By comparing its activity profile to that of the flexible, unsubstituted 4-(pyrrolidin-1-yl)-1H-pyrazole, scientists can gain mechanistic insights into the importance of pre-organization and conformational selection in protein-ligand interactions [4].

Technical Documentation Hub

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